1H-imidazo[4,5-b]pyridine-2-thiol

Catalog No.
S8006632
CAS No.
M.F
C6H5N3S
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-imidazo[4,5-b]pyridine-2-thiol

Product Name

1H-imidazo[4,5-b]pyridine-2-thiol

IUPAC Name

1H-imidazo[4,5-b]pyridine-2-thiol

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)

InChI Key

ZLYRPVTXHARSPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)S

Isomeric SMILES

C1=CC2=C(N=C1)N=C(N2)S

Bacterial Meningitis Diagnosis

Bacterial meningitis is a serious infection of the meninges, the protective membranes that surround the brain and spinal cord. Traditional diagnosis of bacterial meningitis relies on culturing bacteria from cerebrospinal fluid (CSF), the fluid that bathes the brain and spinal cord. However, this process can take 24-48 hours [].

1H-Imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound characterized by its fused imidazole and pyridine ring structure, with a thiol group located at the second position of the imidazole ring. Its molecular formula is C6H5N3S, and it has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiol group enhances its reactivity and ability to form various derivatives, making it a valuable scaffold in drug development .

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.
  • Substitution: It can undergo nucleophilic substitution reactions at the thiol group, leading to the formation of thioethers or other derivatives.
  • Cyclization: Further cyclization reactions can occur involving the imidazole and pyridine rings, resulting in more complex fused ring systems.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The products formed depend on the specific conditions and reagents used .

The biological activity of 1H-imidazo[4,5-b]pyridine-2-thiol is primarily linked to its ability to inhibit various kinases, including FLT3 and Aurora kinases. These kinases are crucial in regulating cell proliferation and survival pathways. By inhibiting these kinases, this compound can disrupt downstream signaling pathways, potentially leading to apoptosis in cancer cells. Additionally, derivatives of this compound have been explored for their antimicrobial properties against pathogens such as Mycobacterium tuberculosis and have shown promising results .

Several synthesis methods have been developed for 1H-imidazo[4,5-b]pyridine-2-thiol:

  • Cyclization of 2-Aminopyridine Derivatives: A common method involves the cyclization of 2-amino derivatives with carbon disulfide and a base. This reaction typically occurs under mild conditions and yields the desired thiol compound.
  • Key Cyclization Reaction: Another effective synthesis route starts with 2,3-diamino-6-methoxypyridine reacting with potassium xanthogenate, which leads to the formation of 1H-imidazo[4,5-b]pyridine-2-thiol. This method is noted for its efficiency and reliability in producing this valuable intermediate .

1H-Imidazo[4,5-b]pyridine-2-thiol serves as a crucial building block in synthesizing various biologically active compounds. One notable application is in the synthesis of Tenatoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders. Beyond this application, it has potential uses in developing new antitubercular agents and other pharmaceuticals targeting kinase-related pathways .

Interaction studies involving 1H-imidazo[4,5-b]pyridine-2-thiol have focused on its binding affinity to various biological targets. Ligand docking studies have been employed to assess its interaction with enzymes such as dihydrofolate reductase (DHFR), revealing promising inhibitory constants that suggest potential therapeutic applications. These studies help elucidate the compound's mechanism of action and identify its most effective analogs for drug development .

Several compounds share structural similarities with 1H-imidazo[4,5-b]pyridine-2-thiol, each possessing unique properties:

Compound NameStructure TypeKey Features
1H-Imidazo[4,5-b]pyridineHeterocyclicBase structure without thiol group
2-AminopyridineAmino derivativePrecursor for various imidazo derivatives
Isothiazolo[4,5-b]pyridineFused ring systemExhibits different biological activities
Imidazopyridine derivativesVarious substitutionsBroad range of biological activities

Uniqueness of 1H-Imidazo[4,5-b]pyridine-2-thiol

What sets 1H-imidazo[4,5-b]pyridine-2-thiol apart from these similar compounds is its specific thiol functionality that enhances its reactivity and biological activity profile. This unique feature allows it to serve as an effective kinase inhibitor while also providing avenues for further functionalization and optimization in drug design.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

151.02041835 g/mol

Monoisotopic Mass

151.02041835 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-28-2023

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